5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione
Overview
Description
5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O2 It is a derivative of imidazolidine-2,4-dione, featuring a methyl group and a 4-methylphenyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-methylbenzaldehyde with glycine to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic conditions to yield the desired imidazolidine-2,4-dione derivative. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic catalyst such as hydrochloric acid
Solvent: Ethanol or water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and heat transfer
Purification steps: Including recrystallization and filtration to obtain high-purity product
Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s identity and purity
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different functional groups
Reduction: Reduction reactions can yield amine derivatives
Substitution: Electrophilic substitution reactions can introduce new substituents on the phenyl ring
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nitrating agents
Major Products Formed
Oxidation products: Imidazolidine-2,4-dione derivatives with hydroxyl or carbonyl groups
Reduction products: Amine derivatives
Substitution products: Halogenated or nitrated imidazolidine-2,4-dione derivatives
Scientific Research Applications
5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate and for its biological activity
Materials Science: Used in the synthesis of polymers and advanced materials
Biological Studies: Studied for its effects on various biological pathways and its potential as a bioactive compound
Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for other chemical syntheses
Mechanism of Action
The mechanism of action of 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit enzymes: Such as tankyrase 1 and 2, which are involved in the Wnt β-catenin pathway
Binding interactions: The compound binds to conserved residues in the active site of these enzymes, leading to inhibition of their activity
Pathway modulation: By inhibiting tankyrase, it affects cellular processes such as cell proliferation and differentiation
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
- 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione
Uniqueness
5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and 4-methylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-3-5-8(6-4-7)11(2)9(14)12-10(15)13-11/h3-6H,1-2H3,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMDEHNRMKFSML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23186-96-1 | |
Record name | 23186-96-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150465 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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